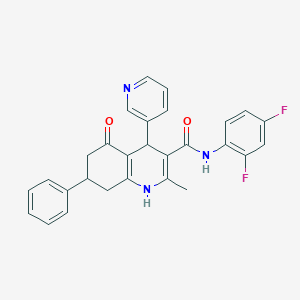
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it an attractive option for researchers.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of specific enzymes and pathways that are involved in cell growth and proliferation. This compound has been shown to target a specific protein called cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. By inhibiting CDK4, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In addition to its role in inhibiting cancer cell growth, this compound has also been shown to have anti-inflammatory properties. Additionally, this compound has been studied for its potential use in treating other diseases, such as diabetes and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its specificity. This compound has been shown to target specific enzymes and pathways, which makes it an attractive option for researchers studying these pathways. Additionally, this compound has been shown to have low toxicity, which makes it a safe option for use in lab experiments. However, one of the main limitations of using this compound is its cost, which can be prohibitively expensive for some researchers.
将来の方向性
There are several future directions for research involving N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of study is in the development of new cancer treatments that target specific enzymes and pathways, such as CDK4. Additionally, this compound has shown promise in the treatment of neurodegenerative diseases, and future research could focus on developing new treatments for these diseases. Finally, there is also potential for this compound to be used in the development of new anti-inflammatory treatments.
合成法
The synthesis of N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. One of the most commonly used methods involves the reaction of 2,4-difluoroaniline with 3-pyridinecarboxylic acid, followed by the addition of phenylacetic acid and the use of a reducing agent to form the final product.
科学的研究の応用
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used in a variety of scientific research applications. One of the most significant areas of study has been in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
製品名 |
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C28H23F2N3O2 |
分子量 |
471.5 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C28H23F2N3O2/c1-16-25(28(35)33-22-10-9-20(29)14-21(22)30)26(18-8-5-11-31-15-18)27-23(32-16)12-19(13-24(27)34)17-6-3-2-4-7-17/h2-11,14-15,19,26,32H,12-13H2,1H3,(H,33,35) |
InChIキー |
PXHCHIKOQWHYOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-1-(dimethylamino)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303713.png)






![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B303728.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303730.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B303732.png)



